2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide
Description
2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide is a heterocyclic compound featuring a fused pyrido-pyrimidine core with a methyl group at position 2, a ketone at position 4, and a carboxamide substituent at position 8. Its structure enables diverse biological interactions, making it a scaffold of interest in medicinal chemistry.
Properties
CAS No. |
61316-30-1 |
|---|---|
Molecular Formula |
C10H9N3O2 |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
2-methyl-4-oxopyrido[1,2-a]pyrimidine-9-carboxamide |
InChI |
InChI=1S/C10H9N3O2/c1-6-5-8(14)13-4-2-3-7(9(11)15)10(13)12-6/h2-5H,1H3,(H2,11,15) |
InChI Key |
VERJFRJLGBLGIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C=CC=C(C2=N1)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide typically involves the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-(heteroaryl)acetyl chlorides . This method is favored due to its simplicity and efficiency. Another approach involves the alkylation of 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one at the oxygen atom, followed by electrophilic substitution at position 8 of the molecule .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed studies on its oxidation reactions are limited.
Substitution: Electrophilic substitution primarily occurs at position 8 of the molecule.
Common Reagents and Conditions
Electrophilic Substitution: Electrophilic substitution reactions are facilitated by the presence of electron-donating groups on the pyridine ring.
Major Products Formed
The major products formed from these reactions include O-methylated derivatives and substituted pyridopyrimidines .
Scientific Research Applications
2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide involves its interaction with molecular targets such as DNA and enzymes. For instance, it has been shown to interact with calf thymus DNA via a groove mode of binding, facilitated by hydrogen bonds . Additionally, derivatives of this compound inhibit enzymes like dihydrofolate reductase (DHFR), thereby reducing the synthesis of tetrahydrofolate, which is essential for DNA and RNA synthesis .
Comparison with Similar Compounds
Table 1: Key Structural Features and Activities of Analogs
Functional Group Impact
Carboxamide Position :
- The 9-carboxamide in the target compound contrasts with 3-carboxamide derivatives (e.g., ), altering hydrogen-bonding patterns and target selectivity.
- N-Aryl substituents (e.g., benzyl, thiazolyl) enhance lipophilicity and receptor affinity .
Core Modifications: Thieno-fused analogs (e.g., PTP) introduce sulfur atoms, improving π-stacking and redox stability compared to oxygen-based cores . Pyrrolo-fused derivatives () exhibit distinct electronic profiles due to nitrogen-rich fused rings.
Bioisosterism: The pyrido-pyrimidine core in the target compound mimics 4-hydroxyquinolin-2-ones, retaining analgesic activity in benzylamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
